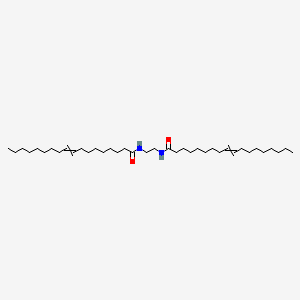

N,N'-Ethylenebisoleamide

Descripción

Contextualization of N,N'-Ethylenebisoleamide within Contemporary Chemical Research

In the realm of contemporary chemical research, N,N'-Ethylenebisoleamide is primarily investigated for its role as a multifunctional polymer additive. atamanchemicals.com It is recognized as an effective internal and external lubricant, slip agent, anti-blocking agent, and mold release agent for various thermoplastics. atamanchemicals.comchemicalbook.com These include widely used polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), polystyrene (PS), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). healthchems.comatamanchemicals.com

Research also explores its function as a dispersing agent for pigments and fillers in masterbatches, enhancing their compatibility and distribution within the polymer matrix. healthchems.comatamanchemicals.com Furthermore, its ability to modify the properties of other materials, such as improving the heat aging stability of talc-filled polypropylene and acting as a melting point modifier for paraffins and waxes, is an area of active investigation. healthchems.com Some studies have even delved into its potential in biomedical applications, citing its surfactant and emulsifying properties.

Academic Significance and Research Focus Areas of N,N'-Ethylenebisoleamide

The academic significance of N,N'-Ethylenebisoleamide stems from its ability to enhance the processability and performance of polymeric materials. A key area of research focuses on understanding its lubrication mechanism in polymers like ABS resin. Studies have shown that the addition of N,N'-Ethylenebisoleamide can significantly improve the melt flow rate and reduce the torque and complex viscosity of the resin. researchgate.net This is attributed to its ability to decrease the entanglement density of polymer chains and increase their mobility. researchgate.net

Another significant research focus is its application in improving the slip and anti-blocking characteristics of polymer films, particularly polyethylene films. google.comgoogle.com Investigations have demonstrated that incorporating small percentages of N,N'-Ethylenebisoleamide into polyethylene formulations can effectively reduce the coefficient of friction, preventing films from sticking to each other. google.comgoogle.com

Furthermore, its role as a processing aid extends to other areas such as powder metallurgy, where it acts as a lubricating agent, and in the production of coatings and inks, where it functions as a slip and anti-block agent. chemicalbook.comchemplasa.com The synthesis of N,N'-Ethylenebisoleamide itself is a subject of research, with efforts focused on developing more efficient and environmentally friendly production processes. google.com

Chemical and Physical Properties of N,N'-Ethylenebisoleamide

| Property | Value | Source |

| Molecular Formula | C38H72N2O2 | chemicalbook.comlookchem.com |

| Molecular Weight | 588.99 g/mol | chemicalbook.comlookchem.com |

| Appearance | White or light-yellow powder, beads, or granules | healthchems.comlookchem.com |

| Melting Point | 115-118 °C | chemicalbook.comlookchem.com |

| Boiling Point | 728.5 ± 60.0 °C (Predicted) | chemicalbook.comchemicalbook.com |

| Density | 0.899 ± 0.06 g/cm³ (Predicted) | chemicalbook.comlookchem.com |

| Flash Point | ~296 °C | atamanchemicals.com |

| Solubility | Soluble in organic solvents like alcohol, ether, and chlorinated hydrocarbons; insoluble in water. | atamanchemicals.comchembk.com |

Key Research Findings on N,N'-Ethylenebisoleamide in Polymer Science

| Polymer System | Research Focus | Key Findings | Source |

| Acrylonitrile-Butadiene-Styrene (ABS) | Lubrication and Flowability | Addition of 2.0 wt% EBO increased the Melt Flow Rate (MFR) by 49% and reduced torque. It acts as an effective lubricant by decreasing the entanglement of polymer chains. | researchgate.net |

| Polyethylene (PE) | Slip and Anti-Blocking | Incorporation of 0.01% to 0.5% by weight improves slip and anti-blocking properties of films. | google.com |

| Polypropylene (PP) | Compatibility and Stability | Improves the compatibility and heat aging stability of talc-filled polypropylene. | healthchems.com |

| Various Thermoplastics (PVC, PS, etc.) | Lubrication and Mold Release | Acts as both an internal and external lubricant, facilitating processing and mold release. | healthchems.comatamanchemicals.comchemicalbook.com |

Propiedades

IUPAC Name |

N-[2-(octadec-9-enoylamino)ethyl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,39,41)(H,40,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDXXMDEEFOVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059385 | |

| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |

| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

110-31-6 | |

| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethane-1,2-diylbisoleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Advanced Chemical Synthesis of N,n Ethylenebisoleamide

Review of Conventional Synthesis Routes for N,N'-Ethylenebisoleamide

The traditional synthesis of N,N'-Ethylenebisoleamide primarily relies on the direct reaction between oleic acid and ethylenediamine (B42938). researchgate.net This process is characterized by specific reaction mechanisms and often requires high temperatures to drive the reaction to completion.

The synthesis of N,N'-Ethylenebisoleamide proceeds through a two-stage condensation reaction. Initially, the acid-base reaction between ethylenediamine and two equivalents of oleic acid forms an intermediate salt, ethylenediamine dioleate. Subsequent heating of this salt leads to the elimination of two molecules of water, resulting in the formation of the stable bis-amide, N,N'-Ethylenebisoleamide. This dehydration step is crucial for driving the equilibrium towards the final product.

A similar mechanism is observed in the synthesis of N,N'-Ethylenebis(stearamide) (EBS), where ethylenediamine reacts with stearic acid to form an intermediate salt, which is then dehydrated. The reaction is typically conducted at a 1:2 molar ratio of ethylenediamine to fatty acid.

High temperatures are a hallmark of the conventional synthesis of fatty acid bis-amides. For the production of N,N'-Ethylenebisoleamide and similar compounds, reaction temperatures are often maintained between 150°C and 300°C. google.com For instance, the synthesis of N,N'-Ethylenebis(stearamide) typically occurs at temperatures ranging from 150–160°C for 4–6 hours. In some patented processes for fatty acid bis-amides, the reaction is conducted under pressure (7-30 kg/cm ²) at temperatures between 150-300°C. google.com Once the conversion reaches 85-95%, the system is returned to normal pressure. google.com Another approach involves carrying out the reaction at atmospheric pressure at temperatures between 80°C and 200°C for 8 to 30 hours. google.com

To mitigate issues associated with high temperatures, such as energy consumption and potential side reactions, vacuum dehydration can be employed. This technique allows for the removal of water at lower temperatures, typically between 130–140°C, thereby reducing energy costs. The reaction is often performed under a nitrogen atmosphere to prevent oxidation of the unsaturated oleic acid chains.

Catalytic and Green Chemistry Approaches in N,N'-Ethylenebisoleamide Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing N,N'-Ethylenebisoleamide. mit.edu These approaches include the use of novel catalysts and the implementation of continuous production methods.

The use of catalysts can significantly improve the efficiency and environmental footprint of bis-amide synthesis. While conventional methods can proceed without a catalyst, various catalytic systems have been explored to enhance reaction rates and yields under milder conditions. lp.edu.ua

For the synthesis of fatty acid amides in general, both homogeneous and heterogeneous catalysts have been utilized. Homogeneous catalysts like sodium methoxide (B1231860) are effective but can be difficult to separate from the reaction mixture. mdpi.commdpi.com Heterogeneous catalysts, on the other hand, offer the advantage of easy recovery and reusability. researchgate.net Examples of heterogeneous catalysts investigated for amide synthesis include:

Zinc-Doped Calcium Oxide Nanospheroids : These have been shown to be efficient for the one-pot synthesis of N,N-bis(2-hydroxyethyl) alkylamides from triglycerides. mdpi.com

Hydroxyapatite : This reusable catalyst has been used for the synthesis of symmetrical bis-amides from aldehydes and amides. researchgate.net

Nano-[SiO2@R-Im-SO3H][CF3COO] : A novel organic-inorganic hybrid nanomaterial that has proven effective for the solvent-free production of N,N′-alkylidene bisamides. oiccpress.com

Graphene Oxide-Based Magnetic Nanocomposites : These have been successfully applied as catalysts for the construction of N,N′-alkylidene bisamides. rsc.org

Derivatives of Hydroxybenzotriazole (HOBT) : These have been developed as catalysts for amide bond formation, providing high purity and yield. google.com

A Chinese patent describes a process for producing N,N'-Ethylenebisoleamide from sulfated rapeseed oil. google.com This process involves esterification with methanol (B129727) using a solid acid catalyst, followed by amidation of the resulting rapeseed oil methyl ester with ethylenediamine using potassium hydroxide (B78521) as a catalyst at temperatures between 80°C and 150°C. google.com

Continuous production methods offer several advantages over batch processes, including improved heat distribution and process control. Continuous Stirred-Tank Reactors (CSTRs) are one such technology that can be applied to the synthesis of bis-amides, helping to prevent hot spots and ensure a uniform reaction environment. The development of continuous, solvent-free synthesis methods, such as those using twin-screw extrusion, is an active area of research in green chemistry and could be applicable to the production of N,N'-Ethylenebisoleamide. rsc.org

Optimization of Synthesis Parameters for N,N'-Ethylenebisoleamide

Optimizing synthesis parameters is crucial for maximizing yield, purity, and cost-effectiveness. Key parameters that are often adjusted include reaction temperature, reaction time, and the molar ratio of reactants. Statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize these parameters. echemcom.commdpi.com

For the synthesis of bis-amides, the molar ratio of ethylenediamine to oleic acid is a critical parameter, with a 1:2 ratio being typical. Reaction temperature and time are interdependent variables that must be carefully controlled. For instance, in the synthesis of a related compound, 5,5'-methylenebis(salicylaldehyde), the optimal conditions were found to be a reaction temperature of 80°C, a reaction time of 8 hours, and a specific reactant ratio to achieve the highest yield. echemcom.com

A patented process for fatty acid bis-amides specifies a molar ratio of fatty acid to diamine between 1.85-2.1:1. google.com This suggests that a slight excess of the fatty acid may be beneficial. The optimization process aims to find the ideal balance of these parameters to achieve high conversion and purity while minimizing energy consumption and side product formation.

The table below summarizes key synthesis parameters and their typical ranges for bis-amide production.

| Parameter | Typical Range/Value | Notes |

| Reactant Molar Ratio | 1:2 (Ethylenediamine:Oleic Acid) | A slight excess of oleic acid (up to 2.1 equivalents) may be used. google.com |

| Reaction Temperature | 80°C - 300°C | Lower temperatures (130-140°C) can be used with vacuum dehydration. google.com |

| Reaction Time | 4 - 30 hours | Dependent on temperature, catalyst, and desired conversion. google.com |

| Pressure | Atmospheric or 7-30 kg/cm ² | Pressurized systems can be used in the initial stages of the reaction. google.com |

| Atmosphere | Inert (e.g., Nitrogen) | Important to prevent oxidation of unsaturated fatty acid chains. |

| Catalyst | None, Acid, Base, or Heterogeneous | The choice of catalyst can significantly affect reaction conditions and efficiency. mdpi.comresearchgate.netgoogle.com |

Influence of Reaction Temperature and Pressure on Yield

The yield and quality of N,N'-Ethylenebisoleamide are critically dependent on the careful control of reaction temperature and pressure throughout the synthesis and purification stages. The synthesis is a multi-step process, with each step having optimal thermodynamic and kinetic parameters. High temperatures are generally required to drive the amidation reaction forward, while vacuum conditions are often employed to facilitate the removal of byproducts like water or methanol, thus shifting the reaction equilibrium towards the product. mdx.ac.uk

In a specific patented production technique, the process is broken down into several stages, each with finely tuned conditions. google.com For instance, the initial esterification to produce methyl oleate (B1233923) is conducted for 3 to 5 hours under a pressure of less than 1 Kpa. google.com The subsequent distillation and purification of this intermediate are performed at a higher temperature range of 180°C to 250°C and a vacuum pressure of -3KPa to improve purity and color. google.com The final amidation step is carried out under a vacuum of 2Kpa. google.com Post-synthesis purification steps such as deodorization and dewatering also rely on precise temperature and pressure control to achieve a high-purity final product without thermal degradation. google.com

The following table summarizes the optimized temperature and pressure conditions for various stages in a specific industrial synthesis process for N,N'-Ethylenebisoleamide. google.com

Table 1: Optimized Temperature and Pressure in N,N'-Ethylenebisoleamide Synthesis

| Synthesis Stage | Temperature | Pressure | Purpose |

|---|---|---|---|

| Esterification | Not specified | < 1 KPa | Formation of rapeseed oil methyl ester. |

| Distillation | 180°C - 250°C | -3 KPa | Purification and color improvement of methyl ester. |

| Amidation | Not specified | 2 KPa | Reaction of methyl ester with ethylenediamine. |

| Deodorization | 220°C | -3 KPa | Removal of volatile impurities. |

| Bleaching | 30°C - 80°C | Normal Pressure | Color improvement of the final product. |

| Dewatering | 110°C | -20 KPa | Removal of residual water. |

This data is derived from a patented process for producing N,N'-Ethylenebisoleamide from sulfated rapeseed oil. google.com

Kinetic Studies and Reaction Time Optimization

Kinetic studies are essential for understanding reaction mechanisms and optimizing reaction times to maximize throughput and minimize energy consumption in the synthesis of N,N'-Ethylenebisoleamide. While specific kinetic data for N,N'-Ethylenebisoleamide is not widely published, studies on the synthesis of its mono-amide counterpart, oleamide (B13806), from oleic acid and urea (B33335) provide valuable insights. ijnc.ir These studies show that the reaction follows pseudo-first-order kinetics, and the rate constant can be determined by monitoring the decrease in the acid value (AV) of the reaction mixture over time. ijnc.ir

Key factors influencing the reaction rate include temperature, reactant molar ratios, and catalyst concentration. ijnc.ir For the synthesis of oleamide, increasing the temperature from 160°C to 200°C significantly increases the reaction rate constant. ijnc.ir Similarly, optimizing the molar ratio of reactants (e.g., oleic acid to urea) is crucial; an optimal ratio leads to the highest reaction rate, while further increases may not provide significant benefits. ijnc.ir

Optimizing reaction time is a critical aspect of process efficiency. nih.gov In the context of N,N'-Ethylenebisoleamide synthesis, the reaction time for the initial esterification step is specified as being between 3 and 5 hours to ensure the acid value is sufficiently reduced. google.com For the subsequent amidation, the reaction is monitored until completion, which is often determined by analytical techniques that measure the consumption of reactants or the formation of the product. The goal is to identify the shortest possible reaction time that still achieves the maximum yield and purity, thereby increasing reactor productivity and reducing costs. nih.gov

Table 2: Influence of Reaction Parameters on Oleamide Synthesis Kinetics

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | 160°C, 180°C, 200°C | Reaction rate constant increases with temperature. | ijnc.ir |

| Molar Ratio (Oleic Acid:Urea) | 1:3, 1:4, 1:5 | The rate constant is highest at a 1:4 ratio. | ijnc.ir |

| Catalyst Conc. (AlCl₃) | 0.5 wt%, 1 wt%, 1.5 wt% | The rate constant increases with catalyst concentration up to 1.5 wt%. | ijnc.ir |

This table is based on kinetic studies for oleamide synthesis and illustrates principles applicable to N,N'-Ethylenebisoleamide. ijnc.ir

Strategies for Purity Enhancement in Synthesized N,N'-Ethylenebisoleamide

Achieving high purity is critical for the performance of N,N'-Ethylenebisoleamide in its various applications. Commercial synthesis often results in a product that contains not only the primary C18/C18 bis-amide but also molecules with different alkyl chain lengths derived from impurities in the oleic acid source. researchgate.net Therefore, multi-step purification and rigorous quality control are necessary.

Common strategies for enhancing purity include:

Distillation: Fractional distillation under vacuum is used to separate the desired product from more volatile reactants or byproducts. google.com

Bleaching: Adsorbents or chemical treatments at controlled temperatures (e.g., 30-80°C) are used to remove colored impurities. google.com

Deodorization: Treatment at high temperatures (e.g., 220°C) under high vacuum (-3KPa) helps remove residual volatile compounds that can cause odor. google.com

Recrystallization/Precipitation: Dissolving the crude product in a suitable solvent system followed by precipitation or crystallization can effectively remove impurities. For the related N,N'-ethylenebisstearamide (EBS), a dissolution/precipitation extraction procedure has been proven effective. researchgate.net

The purity of the final product is assessed using various analytical techniques. High-performance liquid chromatography (HPLC), particularly with an evaporative light scattering detector (ELSD), is a validated method for quantifying N,N'-ethylenebisstearamide and can be adapted for N,N'-Ethylenebisoleamide. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is employed to determine the molecular structure and identify the distribution of different fatty acid chain lengths in the final product. researchgate.net

Table 3: Analytical Methods for Purity Assessment of Bis-Amide Waxes

| Technique | Purpose | Performance Metrics (for EBS analysis) | Reference |

|---|---|---|---|

| NP-HPLC with ELSD | Quantification of the main compound. | Linearity (r): 0.9983Accuracy: 99.6%Precision (RSD): 1.95%LOQ: 2.0 µg/mLLOD: 0.8 µg/mL | researchgate.net |

| GC-MS | Structural determination and analysis of alkyl chain distribution. | Ascertained that the main structure is C18/C18 at ~45% in a commercial EBS sample. | researchgate.net |

| Infrared Spectroscopy | Functional group identification. | Confirms the presence of characteristic amide bonds. | nih.gov |

| Mass Spectrometry | Molecular weight confirmation. | Provides experimental m/z values that match calculated values. | nih.gov |

This data is based on methods developed for N,N'-ethylenebisstearamide (EBS), a structurally similar compound, and is applicable for the quality control of N,N'-Ethylenebisoleamide. researchgate.net

Design and Synthesis of N,N'-Ethylenebisoleamide Analogues for Structure-Function Elucidation

The design and synthesis of analogues of N,N'-Ethylenebisoleamide are crucial for understanding structure-function relationships and developing new materials with tailored properties. By systematically modifying the molecular structure, researchers can fine-tune physical and chemical characteristics such as melting point, solubility, and lubricating efficiency for specific applications. Modifications typically target either the fatty acid chains or the central ethylenediamine bridge.

A prominent example of such an analogue is N,N'-ethylene-bis-erucamide (EBE) . google.com Erucic acid is a C22 monounsaturated fatty acid, making EBE's alkyl chains longer than the C18 chains in N,N'-Ethylenebisoleamide derived from oleic acid. This increase in chain length can alter the compound's performance as a polymer additive. For example, in ethylene (B1197577) polymer films, replacing a portion of conventional anti-blocking agents with EBE has been shown to result in improved properties. google.com This demonstrates how a targeted structural modification (alkyl chain length) directly influences the functional performance of the additive in a polymer matrix.

The synthesis of such analogues follows conventional methods for preparing diamides, typically involving the reaction of the corresponding fatty acid (or its acid chloride/anhydride) with ethylenediamine. google.com The characterization of these new structures relies on standard analytical techniques, including nuclear magnetic resonance (NMR) for structural elucidation, infrared (IR) spectroscopy to confirm functional groups, and mass spectrometry (HRMS) for precise mass determination, with HPLC used to assess final purity. nih.gov

Table 4: Examples of N,N'-Ethylenebis(fatty amide) Analogues and their Functional Significance

| Analogue Name | Structural Modification from N,N'-Ethylenebisoleamide | Resulting Functional Difference | Reference |

|---|---|---|---|

| N,N'-Ethylenebisstearamide (EBS) | Saturated C18 alkyl chains (from stearic acid) instead of monounsaturated C18 chains. | Higher melting point (~145°C) and different lubricating properties; widely used as a lubricant and processing aid. atamanchemicals.com | atamanchemicals.com |

| N,N'-Ethylene-bis-erucamide (EBE) | Monounsaturated C22 alkyl chains (from erucic acid) instead of C18 chains. | Used to improve anti-block and slip properties in ethylene polymer films. google.com | google.com |

Iii. Advanced Analytical Chemistry and Characterization Techniques for N,n Ethylenebisoleamide

Chromatographic Methodologies for Purity and Content Determination

Chromatography, a laboratory technique for the separation of a mixture, is indispensable for the analysis of N,N'-Ethylenebisoleamide. The choice of chromatographic method is dictated by the analytical objective, whether it is for quantitative determination of content, assessment of purity, qualitative identification, or elucidation of its chemical structure.

Normal Phase High-Performance Liquid Chromatography (NP-HPLC) is a powerful technique for separating compounds based on their polarity. In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase; less polar compounds elute faster while more polar compounds are retained longer on the column. phenomenex.com This mode of chromatography is particularly well-suited for non-polar molecules like N,N'-Ethylenebisoleamide, which have limited solubility in the aqueous mobile phases typical of reversed-phase HPLC.

A validated NP-HPLC method has been successfully developed for the analysis of the structurally similar compound, N,N'-ethylenebisstearamide (EBS), which demonstrates the applicability of this approach for N,N'-Ethylenebisoleamide. nih.govresearchgate.net The principles and components of this method are directly relevant.

The choice of stationary phase is critical in HPLC. For the analysis of bis-amide additives, diol-bonded silica (B1680970) columns have shown excellent performance. nih.govresearchgate.net Diol columns, where the silica surface is modified with dihydroxypropyl groups, offer a moderately polar stationary phase that provides a unique selectivity compared to underivatized silica. hawach.comglsciencesinc.com

Key advantages of using a diol column in this context include:

Robustness and Stability : Diol phases are generally more stable than bare silica or other normal phase chemistries like amino columns, leading to longer column lifetime and more reproducible results. hawach.commtc-usa.com

Alternative Selectivity : The separation mechanism on a diol column involves hydrogen bonding interactions between the hydroxyl groups of the stationary phase and the polar functional groups of the analyte. glsciencesinc.com This provides a different selectivity that can be advantageous for resolving N,N'-Ethylenebisoleamide from other polymer additives or impurities.

Good Peak Shape : Diol columns often yield improved peak shapes for polar compounds compared to bare silica, which can have highly active silanol (B1196071) groups leading to peak tailing. hawach.com

In a representative study on the related compound EBS, a diol column (100 Å, 5 µm) was operated at an elevated temperature of 50°C with 100% chloroform (B151607) as the mobile phase, achieving a short elution time of 3.0 minutes. nih.govresearchgate.net This demonstrates the efficiency of the diol stationary phase for this class of molecules.

N,N'-Ethylenebisoleamide lacks a strong chromophore, making detection by standard UV-Vis spectrophotometry challenging and often insensitive. The Evaporative Light Scattering Detector (ELSD) provides a robust and nearly universal detection method for any analyte that is less volatile than the mobile phase. nih.gov

The principle of ELSD involves three stages:

Nebulization : The column eluent is mixed with an inert gas (typically nitrogen) and sprayed to form a fine aerosol of droplets.

Evaporation : The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind fine particles of the non-volatile analyte. nih.gov

Detection : The solid analyte particles are carried into a high-intensity light beam. The amount of light scattered by the particles is measured by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte. nih.gov

ELSD is highly compatible with gradient elution and is not dependent on the optical properties of the analyte, making it ideal for quantifying compounds like N,N'-Ethylenebisoleamide. taylorandfrancis.com A validated HPLC-ELSD method for the analogous compound EBS showed excellent linearity, accuracy, and precision. nih.govresearchgate.net

Table 1: Validation Parameters for a Representative NP-HPLC-ELSD Method This data is based on a validated method for the structurally similar compound N,N'-ethylenebisstearamide (EBS) and is representative of the performance expected for N,N'-Ethylenebisoleamide analysis.

| Parameter | Result |

| Linearity (Correlation Coefficient, r) | 0.9983 |

| Accuracy | 99.6% |

| Precision (Relative Standard Deviation) | 1.95% |

| Limit of Detection (LOD) | 0.8 µg/mL |

| Limit of Quantification (LOQ) | 2.0 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is a cornerstone for the molecular structure elucidation of volatile and semi-volatile compounds. mdpi.com

For a compound like N,N'-Ethylenebisoleamide, GC-MS analysis can provide critical structural information. The process involves injecting a vaporized sample into a GC column, where it is separated from other components. As each separated component elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular "fingerprint." maplaboratory.net

Research on commercial grades of the related N,N'-ethylenebisstearamide (EBS) has utilized GC-MS to determine the precise molecular composition. nih.govresearchgate.net This analysis revealed that the commercial product was not a single pure compound but a mixture. The main component was the expected bis-stearamide (C18/C18), constituting approximately 45% of the total. The remaining portion consisted of molecules with different fatty acid alkyl chain lengths, such as C16/C18 and C16/C16 variants, which arise from the purity of the fatty acid raw material used in synthesis. nih.govresearchgate.netmaplaboratory.net This demonstrates the power of GC-MS to elucidate the detailed molecular structure and heterogeneity of commercial bis-amide products like N,N'-Ethylenebisoleamide.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. researchgate.net It is an essential tool for quickly checking the purity of a sample, identifying components by comparison with standards, and monitoring the progress of a chemical reaction. nih.gov

In TLC, a thin layer of an adsorbent material, such as silica gel, is coated onto a flat carrier like a glass or plastic plate, serving as the stationary phase. A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate via capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. researchgate.net

For N,N'-Ethylenebisoleamide, TLC can be used to:

Verify Identity : By spotting the sample alongside a known reference standard of N,N'-Ethylenebisoleamide, a match in the retention factor (Rf) value provides strong evidence of its identity.

Assess Purity : The presence of multiple spots in the sample lane indicates the presence of impurities.

Optimize HPLC Conditions : TLC is often used to quickly screen for suitable solvent systems for column chromatography, including HPLC. nih.gov

After development, the separated spots can be visualized. Since N,N'-Ethylenebisoleamide is not colored, visualization can be achieved by using TLC plates with a fluorescent indicator and viewing under UV light or by spraying the plate with a chemical stain that reacts with the compound to produce a colored spot. analyticaltoxicology.com

To analyze N,N'-Ethylenebisoleamide when it is incorporated into a polymer, it must first be efficiently extracted from the plastic matrix. The choice of extraction method is crucial to ensure quantitative recovery without degrading the analyte. Several advanced techniques are employed for this purpose.

Dissolution-Precipitation : This is a common and effective method. The entire polymer sample is dissolved in a suitable solvent (e.g., chloroform) at an elevated temperature. Once dissolved, a second solvent (an anti-solvent, e.g., methanol) is added in which the polymer is insoluble but the additive remains dissolved. This causes the polymer to precipitate, leaving the N,N'-Ethylenebisoleamide in the solution, which can then be filtered and analyzed. nih.govresearchgate.net This method has been successfully applied to extract the related compound EBS from ethylene (B1197577) vinyl acetate (B1210297) (EVA) polymers. nih.gov

Solid-Liquid Extraction (SLE) : In this technique, the polymer is not dissolved. Instead, the solid polymer (often ground into a powder to increase surface area) is exposed to a solvent that can selectively extract the additive.

Soxhlet Extraction : A classic, robust SLE method where the sample is placed in a thimble and continuously washed with a refluxing solvent over several hours. It is thorough but can be slow and solvent-intensive. psycheplastics.eu

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) : A modern, automated version of SLE that uses high temperatures and pressures to increase extraction efficiency and speed, significantly reducing extraction time and solvent consumption compared to Soxhlet. psycheplastics.eu

Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and sample, accelerating the extraction of the analyte from the matrix. The focused heating can significantly reduce extraction times.

The suitability of an extraction method depends on the polymer matrix, the concentration of the additive, and the required sample throughput. For routine quality control, faster methods like ASE or a well-optimized dissolution-precipitation procedure are often preferred.

Table 2: Comparison of Extraction Techniques for Polymer Additives

| Technique | Principle | Advantages | Disadvantages |

| Dissolution-Precipitation | Complete dissolution of polymer followed by selective precipitation. | High extraction efficiency; not limited by diffusion. | Requires suitable solvent/anti-solvent pair; can be labor-intensive. |

| Soxhlet Extraction | Continuous solid-liquid extraction with refluxing solvent. | Exhaustive extraction; simple setup. | Slow (hours); large solvent volume; potential for thermal degradation. |

| Accelerated Solvent Extraction (ASE) | Solid-liquid extraction using elevated temperature and pressure. | Fast (minutes); low solvent consumption; automated. | High initial equipment cost. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvent and accelerate extraction. | Very fast; reduced solvent use. | Requires microwave-transparent vessel; potential for localized overheating. |

Advanced Extraction Techniques for N,N'-Ethylenebisoleamide from Polymeric Matrices

Spectroscopic Characterization of N,N'-Ethylenebisoleamide and its Interactions

Spectroscopic techniques are indispensable for confirming the structure of N,N'-Ethylenebisoleamide and studying its behavior within a polymer matrix.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. copbela.org For N,N'-Ethylenebisoleamide, the FTIR spectrum is dominated by characteristic absorptions of the amide group and the long hydrocarbon chains. libretexts.org

N-H Stretching: A distinct band is observed in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide groups. libretexts.org

C-H Stretching: Strong absorptions appear in the 2850-3000 cm⁻¹ range, which are characteristic of the symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the long oleyl chains.

C=O Stretching (Amide I band): A very strong and sharp absorption peak, known as the Amide I band, is present around 1640-1700 cm⁻¹. This band is primarily due to the C=O stretching vibration of the amide group. copbela.orglibretexts.org

N-H Bending (Amide II band): Another characteristic amide band, the Amide II band, appears around 1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.

C=C Stretching: A weak absorption around 1650 cm⁻¹ may be observed due to the C=C double bond in the oleyl chains, though it can sometimes be obscured by the strong Amide I band.

Furthermore, FTIR is highly sensitive to intermolecular interactions, such as hydrogen bonding. When N,N'-Ethylenebisoleamide is incorporated into a polymer matrix containing hydrogen bond acceptor groups (like aluminol groups on halloysite (B83129) nanotubes), a shift in the N-H and C=O bands can be observed. scienceopen.com This shift indicates the formation of hydrogen bonds between the amide groups of N,N'-Ethylenebisoleamide and the polymer or filler, providing insight into interfacial adhesion and compatibility. scienceopen.comnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 2850-3000 | C-H Stretch | Alkyl Chains (CH₂, CH₃) |

| ~1640 | C=O Stretch | Amide I Band |

| ~1550 | N-H Bend, C-N Stretch | Amide II Band |

| ~1650 | C=C Stretch | Alkene |

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). uobasrah.edu.iq For N,N'-Ethylenebisoleamide, NMR can confirm the connectivity of atoms and the presence of specific structural features.

¹H NMR:

The protons on the carbons of the C=C double bond in the oleyl chains would produce signals in the olefinic region, typically around 5.3 ppm.

The protons of the ethylene bridge (-NH-CH₂-CH₂-NH-) would appear as a distinct signal, likely around 3.3-3.5 ppm.

The protons on the carbons adjacent to the amide nitrogen (-CH₂-NH-) and the carbonyl group (-CH₂-C=O) would have characteristic shifts around 3.2 ppm and 2.2 ppm, respectively.

The long methylene (CH₂) chains of the oleyl groups would create a large, complex signal around 1.2-1.6 ppm.

The terminal methyl (CH₃) protons would appear as a triplet around 0.9 ppm.

The amide protons (N-H) would show a broad signal whose position is dependent on solvent and concentration.

¹³C NMR:

The carbonyl carbons (C=O) of the amide groups would give a signal in the downfield region, around 170-173 ppm. st-andrews.ac.uk

The carbons of the C=C double bond would appear around 130 ppm.

The carbons of the ethylene bridge and those adjacent to the nitrogen and carbonyl groups would have distinct signals in the 25-50 ppm range.

The numerous methylene carbons of the long alkyl chains would produce a series of signals between 20-35 ppm.

The terminal methyl carbon would be observed at the most upfield position, around 14 ppm.

The presence of restricted rotation around the amide C-N bond can sometimes lead to the non-equivalence of the two oleyl groups at room temperature, resulting in a doubling of some signals in the NMR spectrum. st-andrews.ac.uk

X-ray diffraction (XRD) is a primary technique used to investigate the crystalline structure of materials. utah.edu When X-rays pass through a crystalline material, they are diffracted in specific directions according to Bragg's Law, producing a characteristic diffraction pattern of sharp peaks. utah.edu Amorphous materials, lacking long-range order, produce only broad humps. utah.edu

N,N'-Ethylenebisoleamide is a semi-crystalline solid. Its XRD pattern would show a series of sharp peaks corresponding to its crystal lattice planes, superimposed on a broad amorphous halo. The positions (2θ angles) and intensities of these peaks are unique to its crystal structure.

When used as an additive in polymers, N,N'-Ethylenebisoleamide can act as a nucleating agent, influencing the crystallization behavior of the polymer matrix. researchgate.net XRD can be used to study these effects:

Crystal Structure: XRD can determine if the addition of N,N'-Ethylenebisoleamide alters the crystal form (polymorph) of the polymer. researchgate.net

Morphology: The width of the diffraction peaks can provide information about the size of the crystallites. Broader peaks generally indicate smaller crystallites. The use of N,N'-Ethylenebisoleamide as a nucleating agent often leads to a larger number of smaller spherulites in the polymer, which can be inferred from XRD data. researchgate.net The analysis of XRD patterns confirms the crystalline nature of samples and provides insights into their structural properties. chalcogen.rouitm.edu.my

Thermal Analysis of N,N'-Ethylenebisoleamide and its Composites (Excluding Property Values)

Thermal analysis techniques are crucial for understanding the behavior of materials under controlled temperature changes. For N,N'-Ethylenebisoleamide and its composites, these methods provide vital information about their thermal stability and decomposition characteristics, which is essential for determining their processing window and performance in high-temperature applications. nih.gov

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.comnih.gov This analysis provides a quantitative assessment of the thermal stability of N,N'-Ethylenebisoleamide and can delineate its degradation profile. The resulting TGA curve plots mass loss against temperature, from which the onset temperature of decomposition and the temperatures of maximum degradation rates can be determined. marquette.edu

When analyzing N,N'-Ethylenebisoleamide or its closely related analogue N,N'-ethylenebis(stearamide) (EBS), the TGA curve typically reveals a multi-stage decomposition process. researchgate.netresearchgate.net The initial, minor mass loss at lower temperatures is often attributed to the volatilization of moisture or residual solvents. The subsequent, more significant mass loss stages at higher temperatures correspond to the cleavage of chemical bonds and the thermal decomposition of the molecule itself. researchgate.netmdpi.com In composites, TGA can also reveal how the presence of N,N'-Ethylenebisoleamide affects the thermal stability of the polymer matrix or, conversely, how the matrix influences the degradation of the amide. mdpi.com The analysis is typically performed under an inert atmosphere, such as nitrogen, to study the pyrolysis behavior without oxidative effects. mdpi.comaston.ac.uk

The data derived from TGA is instrumental in establishing the thermal processing limits for materials containing N,N'-Ethylenebisoleamide, ensuring that it is handled and processed at temperatures below its degradation point to maintain its chemical integrity and performance characteristics. nih.gov

Table 1: Illustrative TGA Decomposition Profile for Fatty Acid Bis-Amides This table represents a generalized summary of findings for compounds structurally similar to N,N'-Ethylenebisoleamide and is for illustrative purposes only.

| Decomposition Stage | Typical Temperature Range | Primary Events Observed |

|---|---|---|

| Stage I | Low Temperature (e.g., < 200°C) | Evaporation of bound water, moisture, or residual volatiles. |

| Stage II | Mid-High Temperature | Onset of primary thermal decomposition; scission of amide linkages and hydrocarbon chains. |

| Stage III | High Temperature | Continued degradation and volatilization of molecular fragments. |

Method Validation and Performance Metrics in N,N'-Ethylenebisoleamide Analysis

The development of reliable analytical methods for the quantification of N,N'-Ethylenebisoleamide in various matrices is essential for quality control and research. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. npra.gov.my Key performance metrics include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov While specific validation data for N,N'-Ethylenebisoleamide is not widely published, data from its close structural analogue, N,N'-ethylenebis(stearamide) (EBS), provides a strong reference for the expected performance of chromatographic methods. nih.govresearchgate.net

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govscispace.com It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (r) or coefficient of determination (r²) of the resulting calibration curve. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and then analyzed. The result is typically expressed as a percentage of recovery. semanticscholar.org

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements. semanticscholar.org

For the analysis of the related compound EBS by Normal Phase High-Performance Liquid Chromatography (NP-HPLC) with evaporative light scattering detection, the method demonstrated excellent performance in these areas. nih.govresearchgate.net

Table 2: Performance Metrics for an NP-HPLC Method for a Related Bis-Amide Compound

| Parameter | Metric | Result | Source |

|---|---|---|---|

| Linearity | Correlation Coefficient (r) | 0.9983 | nih.govresearchgate.net |

| Accuracy | Recovery | 99.6% | nih.govresearchgate.net |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. nih.govresearchgate.net It is the point at which a signal can be reliably distinguished from the background noise of the analytical instrument. nih.gov

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govresearchgate.net It is a critical parameter for quantitative assays that need to measure low levels of the compound. researchgate.net

These limits are typically determined statistically based on the standard deviation of the response and the slope of the calibration curve, or by analyzing samples with known low concentrations of the analyte. epa.gov For the NP-HPLC method developed for N,N'-ethylenebis(stearamide), the LOD and LOQ were successfully established. nih.govresearchgate.net

Table 3: Detection and Quantification Limits for an NP-HPLC Method for a Related Bis-Amide Compound

| Parameter | Value | Source |

|---|---|---|

| Limit of Detection (LOD) | 0.8 µg/mL | nih.govresearchgate.net |

Iv. Mechanistic Studies of N,n Ethylenebisoleamide in Polymer Science

Interfacial and Molecular Interactions of N,N'-Ethylenebisoleamide with Polymer Matrices

The functionality of N,N'-Ethylenebisoleamide as a polymer additive is rooted in its molecular structure, which features a central ethylene (B1197577) diamine core and two long, unsaturated oleyl (C18) chains. This amphiphilic nature governs its interactions at the interface between the polymer melt and metal surfaces of processing machinery, as well as its interactions within the bulk polymer matrix.

As a lubricant, N,N'-Ethylenebisoleamide functions through both internal and external mechanisms. Internally, it reduces the friction between polymer chains, while externally, it lowers the friction between the polymer melt and the surfaces of processing equipment like extruders and molds.

The lubricating effect of N,N'-Ethylenebisoleamide directly translates to improved flow properties of polymer resins. A notable impact is observed on the Melt Flow Rate (MFR), which is a measure of the ease of flow of a molten polymer. In studies with ABS resin, the addition of EBO has been shown to significantly increase the MFR. For instance, incorporating 2.0 wt% of EBO into an ABS resin increased the MFR to 22.1 g/10 min, a 49% improvement compared to the 14.8 g/10 min of the pure resin. researchgate.net

Concurrently, the torque required to process the polymer melt is reduced. Torque dynamics in a processing chamber reflect the viscosity and frictional forces of the material. Research has demonstrated that the balanced torque value for ABS resin decreases with the addition of EBO. The torque for pure ABS resin was measured at 2.03 N·m, which was reduced to 1.69 N·m with the inclusion of 2.0 wt% EBO. researchgate.net This reduction in torque signifies lower energy consumption during processing and indicates enhanced processability. researchgate.net

| EBO Content (wt%) | Melt Flow Rate (MFR) (g/10 min) | Torque (N·m) |

|---|---|---|

| 0 | 14.8 | 2.03 |

| 2.0 | 22.1 | 1.69 |

Rheological studies confirm the role of N,N'-Ethylenebisoleamide in modifying the flow behavior of polymers at a molecular level. The complex viscosity (η*), a measure of a material's resistance to flow under oscillatory shear, is significantly reduced by the addition of EBO. For ABS resin, rheological analysis showed that EBO lowers the complex viscosity, which facilitates easier processing. researchgate.net The addition of EBO also shortens the relaxation time of the polymer chains, meaning they can disentangle and flow more readily. researchgate.net This internal lubrication mechanism arises from EBO's ability to decrease the entanglement density of the polymer chains and increase the mobility of the molecular segments. researchgate.net

Beyond its function as a lubricant during processing, N,N'-Ethylenebisoleamide is widely used as a slip agent and anti-adhesion (or anti-blocking) agent in the final polymer product, particularly in films. google.com As a slip agent, it lowers the coefficient of friction on the polymer surface. cargill.com This is achieved through its migration to the surface as the polymer cools, where it forms a solid, lubricating layer. cargill.comcargill.com This surface layer prevents polymer films or pellets from sticking to each other (adhesion/blocking) or to other surfaces. cargill.com

This property is particularly beneficial for polymers with inherently tacky surfaces, such as ethylene vinyl acetate (B1210297) (EVA) copolymers and styrene (B11656) butadiene copolymers (SBC). cargill.com By reducing the contact area between polymer pellets or film layers, it prevents unwanted tack and adhesion, which is critical during storage and handling. cargill.com Patents have highlighted its effectiveness in imparting desirable slip properties (low coefficient of friction) to polyolefin films. google.com

Molecular dynamics (MD) simulations have provided deeper insights into the intrinsic mechanisms of interaction between N,N'-Ethylenebisoleamide and polymer matrices. researchgate.net In studies of EBO within an ABS resin matrix, which consists of Styrene-Acrylonitrile (SAN) copolymer and a polybutadiene (B167195) phase, simulations focused on the interaction with the SAN component. The results of these simulations proposed a lubrication mechanism where EBO molecules decrease the entanglement density of the SAN molecular chains. researchgate.net This action increases the mobility of the SAN molecular chain segments. researchgate.net

Simulations have also revealed that lubricants with shorter fatty acid chains reduce the interaction energy with the polymer matrix. researchgate.net This lowered interaction energy promotes the diffusive movement of the polymer chain segments, leading to an increase in their mean square displacement and ultimately resulting in improved flow properties. researchgate.netresearchgate.net These findings from MD simulations provide a theoretical foundation that supports the experimentally observed improvements in MFR and reductions in viscosity and torque. researchgate.net

Molecular Dynamics (MD) Simulations of N,N'-Ethylenebisoleamide-Polymer Systems

Analysis of Polymer Chain Entanglement Density

N,N'-Ethylenebisoleamide (EBO) has been studied for its role as a lubricant in polymer systems, where it influences the rheological and mechanical properties by altering the polymer's molecular architecture. One of the key mechanisms through which EBO imparts its effects is by modifying the entanglement density of polymer chains. In a study involving Acrylonitrile-butadiene-styrene (ABS) resin, the addition of EBO was found to decrease the entanglement density of the styrene-acrylonitrile (SAN) copolymer molecular chains. researchgate.net Polymer chain entanglements are physical cross-linking points that restrict chain mobility and significantly contribute to the viscosity and mechanical strength of the material. nih.gov By reducing the number of these entanglements, EBO facilitates easier movement of polymer chains past one another, which is a critical factor in improving the melt flow characteristics of the polymer. This reduction in entanglement density is a primary contributor to the lubricating effect observed when EBO is incorporated into polymers like ABS resin. researchgate.netresearchgate.net

Free Volume Effects on Polymer Flowability

The practical impact of this mechanism is evident in the improved melt flow rate (MFR) of polymers blended with EBO. For instance, the addition of 2.0 wt% EBO to an ABS resin increased its MFR by 49% and significantly reduced its torque value, indicating enhanced flowability. researchgate.net

| Property | Pure ABS Resin | ABS Resin + 2.0 wt% EBO | Percentage Improvement |

|---|---|---|---|

| Melt Flow Rate (MFR) (g/10 min) | 14.8 | 22.1 | 49% |

| Torque (N·m) | 2.03 | 1.69 | -16.7% |

Mechanisms of Interfacial Compatibility and Adhesion Enhancement in Polymer Composites

Nanofillers such as halloysite (B83129) nanotubes (HNTs) are characterized by the presence of hydroxyl groups (Al-OH and Si-OH) on their surfaces. nih.gov These hydroxyl groups are capable of acting as hydrogen bond donors. The amide (-CONH-) functional groups within the N,N'-Ethylenebisoleamide molecule contain both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). Theoretically, these amide groups can form hydrogen bonds with the surface hydroxyl groups of HNTs and other similar nanofillers. This type of interaction would enhance the interfacial adhesion between the filler and the polymer matrix, leading to improved stress transfer and better mechanical properties of the resulting nanocomposite. mdpi.com While this mechanism has been proposed and demonstrated for the closely related N,N'-ethylenebis(stearamide) (EBS) with HNTs, researchgate.netresearchgate.net specific mechanistic studies detailing these hydrogen bonding interactions for N,N'-Ethylenebisoleamide were not found in the search results.

N,N'-Ethylenebisoleamide as a Dispersing and Nucleating Agent

Beyond its role as a lubricant, N,N'-Ethylenebisoleamide (EBO) also functions as a dispersing agent and a nucleating agent in various polymer systems. As a dispersing agent, it facilitates the uniform distribution of pigments and fillers within a polymer matrix. This is attributed to its chemical structure, which can reduce the interfacial tension between the polymer and the filler particles. The molecule is described as having a strong affinity for fillers, allowing it to adhere to the particle surface and act as a coupling agent.

As a nucleating agent, EBO is used to accelerate the crystallization process in semi-crystalline polymers like polyolefins and polyamides. Nucleating agents provide heterogeneous surfaces that make the crystallization process more thermodynamically favorable, leading to an increase in the crystallization rate and temperature. amfine.com The use of EBO can promote the formation of a finer and more uniform crystalline structure, which can lead to improvements in mechanical properties, such as stiffness and heat deflection temperature, as well as optical properties like transparency. amfine.com

Enhancement of Filler Dispersion in Polymer Nanocomposites

Achieving a uniform dispersion of fillers is a major challenge in the production of polymer nanocomposites, as nanoparticles tend to agglomerate due to strong interparticle forces. hmc.edu Dispersing agents like N,N'-Ethylenebisoleamide are employed to overcome this issue. The proposed mechanism involves the EBO molecules coating the surface of the filler particles. This surface modification can improve the wetting of the filler by the polymer melt and prevent re-agglomeration by creating steric hindrance. researchgate.net

However, the effectiveness of EBO as a dispersing agent can be system-dependent. For example, in a study on ABS resin, the addition of EBO did not alter the dispersion state of the polybutadiene (PB) particles. researchgate.net This indicated that the observed improvement in flowability in that specific system was not due to enhanced filler dispersion but rather to the lubrication mechanisms discussed previously (reduced entanglement, increased mobility, and free volume effects). researchgate.net In other applications, such as with pigments and other inorganic fillers, EBO is explicitly used as a dispersant to improve the distribution and coupling of these particles within the polymer.

Influence on Polymer Crystallization Kinetics in Semi-Crystalline Polymers

This accelerated crystallization is reflected in a shorter crystallization half-time (t₁/₂), which is the time required to achieve 50% of the final crystallinity. mdpi.com The Avrami exponent, 'n', which provides insights into the nucleation mechanism and growth geometry, is also affected. For many polymers, the presence of a nucleating agent like N,N'-Ethylenebisoleamide can lead to a change in 'n', often suggesting a shift towards more instantaneous or athermal nucleation and potentially altered growth dimensions (e.g., from three-dimensional spherulitic to two-dimensional lamellar growth). mdpi.comnist.gov

Table 1: Representative Data on the Effect of N,N'-Ethylenebisoleamide on Non-Isothermal Crystallization Kinetic Parameters of Polypropylene (B1209903) (PP) Hypothetical data based on typical findings for nucleating agents.

| Parameter | Neat PP | PP + 0.5% N,N'-Ethylenebisoleamide |

|---|---|---|

| Crystallization Peak Temperature (Tc) at 10°C/min | 115 °C | 125 °C |

| Crystallization Half-Time (t₁/₂) at 10°C/min | 2.5 min | 1.2 min |

| Avrami Exponent (n) | 3.1 | 2.8 |

| Kinetic Rate Constant (Zc) | 0.08 | 0.45 |

Effects on Polymer Morphology and Chain Packaging Structures

The influence of N,N'-Ethylenebisoleamide on crystallization kinetics directly translates into significant modifications of the polymer's final morphology and chain packaging structures. By promoting heterogeneous nucleation, the additive leads to a much higher density of nucleation sites throughout the polymer matrix.

This high density of nuclei results in the simultaneous growth of a large number of crystallites. As these crystallites grow, they impinge upon each other much earlier in the crystallization process. The primary consequence of this is a drastic reduction in the average size of the supermolecular structures, such as spherulites. Instead of a few large, well-defined spherulites, the morphology is characterized by a multitude of small, often less-perfect spherulites. This refined crystal structure can have profound effects on the optical and mechanical properties of the polymer, often leading to increased clarity and improved impact strength.

Table 2: Morphological Changes in a Semi-Crystalline Polymer with the Addition of N,N'-Ethylenebisoleamide Illustrative data based on typical effects observed via microscopy and scattering techniques.

| Morphological Property | Neat Polymer | Polymer + 0.5% N,N'-Ethylenebisoleamide |

|---|---|---|

| Average Spherulite Diameter | 50 µm | 15 µm |

| Nucleation Density | Low | High |

| Lamellar Thickness | 12 nm | 10 nm |

| Overall Crystallinity | 45% | 48% |

Theoretical Modeling and Computational Chemistry of N,N'-Ethylenebisoleamide Systems

Theoretical modeling and computational chemistry have become indispensable tools for investigating the complex interactions between polymer additives and matrices at a molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. For systems containing N,N'-Ethylenebisoleamide, computational approaches are employed to predict its compatibility with polymers, elucidate its mechanism of action as a lubricant and slip agent, and understand its impact on the physical structure of the polymer matrix.

Predictive Modeling of N,N'-Ethylenebisoleamide-Polymer Interactions

Predictive modeling, primarily through molecular dynamics (MD) simulations, allows for the investigation of interactions between N,N'-Ethylenebisoleamide and various polymer chains. nih.gov By constructing atomistic or coarse-grained models of the additive and polymer segments, simulations can be run to calculate key thermodynamic parameters that govern their interaction, such as the Flory-Huggins interaction parameter (χ) or the cohesive energy density. princeton.edu

These simulations can predict the miscibility and compatibility of N,N'-Ethylenebisoleamide in a given polymer. A negative or small positive interaction parameter suggests favorable interactions and good miscibility, which is crucial for its function as an internal lubricant. All-atom MD simulations can provide detailed information on the specific non-bonded interactions (van der Waals and electrostatic) between the functional groups of the additive (e.g., amide groups) and the polymer backbone. mdpi.com This predictive capability allows for the virtual screening of additive performance in different polymers, accelerating material design. researchgate.net

Table 3: Hypothetical Interaction Parameters for N,N'-Ethylenebisoleamide with Different Polymers from MD Simulations

| Polymer System | Calculated Interaction Energy (kcal/mol) | Predicted Compatibility |

|---|---|---|

| N,N'-Ethylenebisoleamide / Polyethylene (B3416737) (PE) | -2.5 | High |

| N,N'-Ethylenebisoleamide / Polyamide 6 (PA6) | -1.8 | Moderate |

| N,N'-Ethylenebisoleamide / Polyvinyl Chloride (PVC) | +0.5 | Limited |

Computational Approaches for Understanding Lubrication Phenomena

The lubricating effect of N,N'-Ethylenebisoleamide, which reduces friction between polymer chains (internal lubrication) and between the polymer and processing equipment (external lubrication), can be studied using computational methods. Molecular dynamics simulations are particularly powerful for this purpose. researchgate.net

Simulations can model the interface between two polymer surfaces or a polymer and a metal surface. By introducing N,N'-Ethylenebisoleamide molecules at this interface, their behavior under shear can be observed. These models can reveal how the long, flexible oleamide (B13806) chains orient themselves to create a low-friction layer. The simulations can quantify the reduction in the coefficient of friction and relate it to the molecular architecture of the additive. mdpi.comresearchgate.net Such studies have shown that the amide groups may anchor the molecule to polar surfaces or polymer chains, while the non-polar fatty acid tails align to create slip planes, thereby facilitating movement and enhancing flow properties. researchgate.net

Simulation of Free Volume in Polymer Systems Containing N,N'-Ethylenebisoleamide

Free volume refers to the void space within a polymer matrix that is not occupied by the polymer chains themselves. rsc.org This volume is critical as it facilitates polymer chain mobility, diffusion of small molecules, and influences mechanical properties. Computational techniques, such as atomistic MD simulations coupled with cavity analysis algorithms, can be used to quantify the fractional free volume (FFV) in a polymer system. mdpi.compolimi.it

When a small molecule additive like N,N'-Ethylenebisoleamide is introduced, it can alter the free volume. As an internal lubricant, it positions itself between polymer chains, pushing them apart and increasing segmental mobility. This action effectively increases the free volume of the system. Simulations can precisely model this effect by calculating the size, distribution, and connectivity of free volume elements before and after the addition of N,N'-Ethylenebisoleamide. rsc.org An increase in simulated free volume correlates with experimentally observed effects such as a reduction in the glass transition temperature (Tg) and decreased melt viscosity.

Table 4: Simulated Free Volume Fraction in Polymer Systems Representative data from molecular dynamics simulations.

| Polymer System | Fractional Free Volume (FFV) | Predicted Effect |

|---|---|---|

| Amorphous Polystyrene (PS) | 3.8% | Base value |

| Amorphous PS + 1.0% N,N'-Ethylenebisoleamide | 4.5% | Increased chain mobility, plasticization |

| Amorphous Polycarbonate (PC) | 4.1% | Base value |

| Amorphous PC + 1.0% N,N'-Ethylenebisoleamide | 4.9% | Increased chain mobility, plasticization |

V. Degradation Pathways and Environmental Fate Studies of N,n Ethylenebisoleamide Academic Focus

Thermal Degradation Mechanisms of N,N'-Ethylenebisoleamide

The thermal stability and degradation of N,N'-Ethylenebisoleamide are critical parameters, particularly given its applications in high-temperature polymer processing. Studies on analogous compounds, such as N,N'-ethylenebis(stearamide) (EBS), provide insights into the likely thermal decomposition behavior. The thermal degradation process for such molecules typically occurs in multiple stages when analyzed under inert atmospheres. For instance, research on EBS has shown a two-stage decomposition process at temperatures between 519.15 K and 723.15 K. researchgate.net

The thermal decomposition or combustion of N,N'-Ethylenebisoleamide is expected to generate a range of gaseous products. Primary hazardous decomposition products identified from similar compounds include carbon oxides (carbon monoxide and carbon dioxide) and nitrogen oxides. aksci.comspectrumchemical.com The cleavage of the amide bonds and the breakdown of the long oleyl chains are the principal reactions occurring at elevated temperatures. The general course of degradation for polyamides involves the scission of the C-N bond within the peptide group, leading to the formation of smaller molecules and the evolution of gases like carbon dioxide, carbon monoxide, water, and hydrocarbons. nist.gov

Table 1: Potential Thermal Decomposition Products of N,N'-Ethylenebisoleamide

| Product | Chemical Formula | Likely Origin |

|---|---|---|

| Carbon Monoxide | CO | Incomplete combustion of hydrocarbon chains |

| Carbon Dioxide | CO2 | Complete combustion of hydrocarbon chains |

| Nitrogen Oxides | NOx | Oxidation of nitrogen from amide groups |

| Water | H2O | Combustion byproduct |

| Hydrocarbons | CxHy | Fragmentation of the oleyl chains |

In polymer composites, N,N'-Ethylenebisoleamide and similar bis-amides can exert synergistic effects on the thermal stability of the matrix. When blended with polymers like polymethyl methacrylate (B99206) (PMMA), N,N'-ethylenebis(stearamide) (EBS) has been shown to improve the thermal resistance of the polymer. scienceopen.com The thermolytic radical decomposition of PMMA, which begins around 300°C, produces tertiary and secondary carbon radicals. researchgate.netscienceopen.com These reactive polymer radicals can recombine with the products formed from the thermal scission of the bis-amide. researchgate.netscienceopen.com This interaction can alter the degradation pathway of the polymer, often leading to enhanced thermal stability and changes in the char formation profile. scienceopen.comulster.ac.uk

Hydrolytic Degradation Products and Pathways

The amide linkages in N,N'-Ethylenebisoleamide are susceptible to hydrolysis, a process that involves the cleavage of the amide bond by a water molecule. This reaction is typically slow under neutral environmental pH and temperature but can be catalyzed by acids, bases, or enzymes. The initial step in the biodegradation pathway of a similar amide, N,N-diethyl-m-toluamide (DEET), is catalyzed by a hydrolase enzyme that breaks the amide bond. nih.gov Similarly, heating polyamides with strong acids can cause almost complete hydrolysis. nist.gov

For N,N'-Ethylenebisoleamide, hydrolysis would break the two amide bonds, leading to the formation of oleic acid and ethylenediamine (B42938) as the primary degradation products.

Table 2: Expected Products of N,N'-Ethylenebisoleamide Hydrolysis

| Product Name | Chemical Structure | Functional Group |

|---|---|---|

| Oleic Acid | CH3(CH2)7CH=CH(CH2)7COOH | Carboxylic Acid |

| Ethylenediamine | H2NCH2CH2NH2 | Amine |

Photochemical Degradation Studies under Controlled Conditions

Exposure to ultraviolet (UV) radiation can induce photochemical degradation in molecules containing amide bonds. For polyamides, the effects of UV energy are generally more pronounced than moderate heat, causing degradation of the polymer molecule. nist.gov The primary mechanism involves the breaking of the C-N bond of the peptide group. nist.gov Studies on the photocatalytic degradation of polyamide 66 microfibers have demonstrated that this process can be effective, particularly with the use of a catalyst like TiO2 under UVC irradiation. mdpi.com While specific studies on N,N'-Ethylenebisoleamide are not prevalent, it is anticipated that the amide linkages would be the primary sites for photochemical attack, leading to bond scission and fragmentation of the molecule.

Academic Investigations into Environmental Behavior (Excluding Specific Toxicity Data)

The environmental fate of N,N'-Ethylenebisoleamide is largely governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity, stemming from its long oleyl chains.

Due to its nonpolar, hydrophobic nature, N,N'-Ethylenebisoleamide is expected to exhibit strong adsorption to organic matter in soil and sediment. The sorption of hydrophobic organic compounds to soil is a critical process that controls their mobility and bioavailability. semanticscholar.org Soil organic matter (SOM) is recognized as the primary adsorbent for such compounds. scispace.com

The mechanism of sorption is likely to be partitioning, where the hydrophobic molecule moves from the aqueous phase into the three-dimensional, nonpolar organic matrix of the soil. osti.govcabidigitallibrary.org The extent of this adsorption is typically correlated with the organic carbon content of the soil. rutgers.edu Therefore, in environments with high organic matter content, N,N'-Ethylenebisoleamide would be relatively immobile, sequestered within the soil matrix. This binding reduces its concentration in the aqueous phase, thereby limiting its potential for leaching into groundwater.

Table 3: Factors Influencing Adsorption of Hydrophobic Compounds to Environmental Matrices

| Factor | Description | Impact on Adsorption |

|---|---|---|

| Soil Organic Matter (SOM) Content | The amount of organic carbon in the soil. | Higher SOM content leads to stronger adsorption. |

| Compound Hydrophobicity | The tendency of the molecule to repel water, often measured by the octanol-water partition coefficient (Kow). | Higher hydrophobicity results in greater adsorption. |

| Particle Size of Soil/Sediment | The physical size of the environmental matrix particles. | Smaller particles (like clays) have a larger surface area, which can increase adsorption sites. |

| Temperature | Ambient temperature of the environmental system. | Adsorption is typically an exothermic process, so an increase in temperature may slightly decrease adsorption. |

Vi. Research Applications and Emerging Areas of N,n Ethylenebisoleamide in Materials Science

Modification of Mechanical and Tribological Properties of Polymeric Materials

Beyond improving processability, N,N'-Ethylenebisoleamide can also modify the mechanical and tribological properties of polymeric materials. It can act as a nucleating agent in polyolefins and polyamides, which shortens the nucleation time and promotes a finer resin structure. aosennewmaterial.com This refinement of the crystalline structure can lead to an improvement in the mechanical properties and transparency of the final product. aosennewmaterial.com

The related compound, N,N'-Ethylenebis(stearamide) (EBS), has been shown to improve the tribological properties of polymers by decreasing friction and abrasion of the polymer surface. researchgate.netscienceopen.com In nanocomposites, EBS is used as a dispersing agent to facilitate the stable and uniform distribution of fillers, such as halloysite (B83129) nanotubes, within a polymer matrix. researchgate.netscienceopen.com This improved dispersion enhances interfacial adhesion between the filler and the polymer, which in turn improves nanomechanical properties like scratch resistance. scienceopen.com For instance, research on Polymethylmethacrylate (PMMA) nanocomposites demonstrated that the addition of EBS along with fillers resulted in a lower coefficient of friction and reduced scratch penetration depth. scienceopen.com Similarly, studies on Polyamide 6 (PA 6) composites showed that the inclusion of EBS greatly improved the Izod impact strength, indicating enhanced toughness. researchgate.net These findings suggest that N,N'-Ethylenebisoleamide can play a crucial role in developing polymeric materials with tailored mechanical and surface properties.

Improvement of Polymer Surface Scratch Resistance

The enhancement of surface durability is a critical objective in the formulation of thermoplastic compounds, particularly for applications in automotive interiors, consumer electronics, and household appliances where aesthetic appeal is paramount. N,N'-Ethylenebisoleamide belongs to the class of fatty acid bis-amides, which are known to function as surface modifying agents to improve scratch and mar resistance.